molecular formula C15H17F2NO3 B1530521 Methyl 1-((2-(3,5-difluorophenyl)-2-oxoethyl)amino)cyclopentanecarboxylate CAS No. 957121-88-9

Methyl 1-((2-(3,5-difluorophenyl)-2-oxoethyl)amino)cyclopentanecarboxylate

Cat. No. B1530521
M. Wt: 297.3 g/mol
InChI Key: LICSUCXILCHNCE-UHFFFAOYSA-N
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Description

“Methyl 1-((2-(3,5-difluorophenyl)-2-oxoethyl)amino)cyclopentanecarboxylate” is a chemical compound with the CAS Number: 1260403-59-5 . It has a molecular formula of C15H19F2NO3 and a molecular weight of 299.3131 .


Molecular Structure Analysis

The molecular structure of this compound is determined by its molecular formula, C15H19F2NO3 . Unfortunately, the specific structural details like bond lengths and angles are not provided in the available resources.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 299.3131 . Other physical and chemical properties like melting point, boiling point, and density are not specified in the available resources .

Scientific Research Applications

Structural Analysis and Synthesis Techniques

  • The structural correlation between bond distances and NMR parameters in monocarbonylphosphinerhodium(I) complexes was examined, illustrating advanced techniques for structural analysis relevant to similar compounds (Steyn et al., 1997). This study underscores the importance of detailed structural understanding, which is crucial for the development and application of complex chemical entities.

Applications in Receptor Agonist Synthesis

  • Research on the scalable synthesis and isolation of stereo-isomers for the synthesis of S1P1 receptor agonists points to the methodological advancements in creating compounds for specific pharmaceutical targets (Wallace et al., 2009). This highlights the potential pharmaceutical applications of complex cyclopentanecarboxylate derivatives.

Anticancer Drug Research

  • Amino acetate functionalized Schiff base organotin(IV) complexes have been investigated for their in vitro cytotoxicity, demonstrating the potential of such compounds in anticancer drug development (Basu Baul et al., 2009). This research area is critical for identifying new therapeutic agents.

Electrophilic Fluorination Techniques

  • The development of fluoroalkyl amino reagents for the introduction of the fluoro(trifluoromethoxy)methyl group onto arenes and heterocycles showcases advancements in fluorination techniques, relevant for pharmaceutical and agricultural chemistry (Schmitt et al., 2017). Such methodologies could be pertinent to derivatives of the compound for enhancing their properties or bioavailability.

Antibody Modification for Neutron-Capture Studies

  • Novel carboranyl amino acids and peptides were synthesized for antibody modification, demonstrating the application of complex amino acids in bioconjugate chemistry for therapeutic and diagnostic purposes (Varadarajan & Hawthorne, 1991). This area suggests potential bioconjugation applications for similar cyclopentanecarboxylate derivatives.

Safety And Hazards

The safety and hazards associated with this compound are not specified in the available resources . It’s always important to handle chemical compounds with appropriate safety measures.

properties

IUPAC Name

methyl 1-[[2-(3,5-difluorophenyl)-2-oxoethyl]amino]cyclopentane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F2NO3/c1-21-14(20)15(4-2-3-5-15)18-9-13(19)10-6-11(16)8-12(17)7-10/h6-8,18H,2-5,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LICSUCXILCHNCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCCC1)NCC(=O)C2=CC(=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-((2-(3,5-difluorophenyl)-2-oxoethyl)amino)cyclopentanecarboxylate

Synthesis routes and methods

Procedure details

A mixture of methyl 1-aminocyclopentanecarboxylate hydrochloride (10.0 g, 55.7 mmol, described in Intermediate 25), 3,5-difluorophenacyl bromide (14.4 g, 61.2 mmol), and Na3PO4 (22.8 g, 139 mmol) in DMF (100 mL) was stirred at ambient temperature for 3.5 h. The reaction mixture was acidified with 1 N aqueous HCl and the mixture was extracted with EtOAc (200 mL) and this organic extract was discarded. The aqueous layer was adjusted to pH 8-9 by addition of saturated aqueous NaHCO3 and the mixture was extracted with EtOAc (3×250 mL). The combined organic layers were washed with brine, dried over Na2SO4, filtered, and concentrated in vacuo. The crude product was purified by silica gel chromatography, eluting with a gradient of hexane:EtOAc—90:10 to 50:50, to give the title compound. MS: m/z=298 (M+1).
Name
methyl 1-aminocyclopentanecarboxylate hydrochloride
Quantity
10 g
Type
reactant
Reaction Step One
Name
Intermediate 25
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
14.4 g
Type
reactant
Reaction Step One
[Compound]
Name
Na3PO4
Quantity
22.8 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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